Tetrahexylammonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Cationic Surfactant

THAC acts as a cationic surfactant, meaning it possesses a positively charged head group and a long, hydrophobic tail. This property allows THAC to interact with and modify the properties of various surfaces, making it valuable in studies related to:

- Colloid and interface science: THAC can be used to stabilize emulsions and dispersions, control surface tension, and modify the wettability of surfaces [].

- Membrane science: THAC can be employed to study the transport of ions and molecules across membranes, and to develop novel drug delivery systems [].

Phase Transfer Catalyst

THAC can act as a phase transfer catalyst, facilitating the transfer of molecules between immiscible phases. This property makes it useful in:

Antimicrobial Activity

Studies suggest that THAC exhibits some degree of antimicrobial activity against certain bacteria and fungi []. However, further research is needed to fully understand its potential applications in this area.

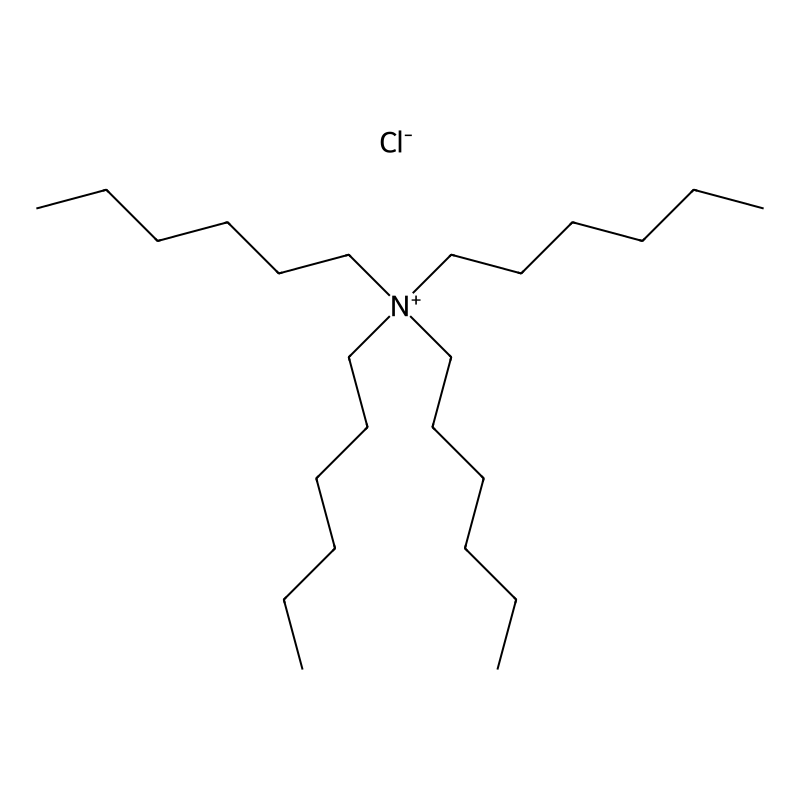

Tetrahexylammonium chloride is a quaternary ammonium salt with the chemical formula C24H54ClN. It consists of a central nitrogen atom bonded to four hexyl groups and a chloride ion. This compound is notable for its role as a phase-transfer catalyst, facilitating the transfer of reactants between immiscible phases, such as organic and aqueous solutions. Its unique structure allows it to solubilize nonpolar compounds in polar solvents, enhancing reaction rates and yields in various chemical processes.

Tetrahexylammonium chloride can be synthesized through several methods:

- Quaternization Reaction: This involves reacting hexylamine with an appropriate alkyl halide (e.g., hexyl bromide) to form the quaternary ammonium salt.

- Phase-Transfer Catalysis: The compound can be generated in situ during reactions where it acts as a catalyst, allowing for easier isolation and purification.

- Radical Copolymerization: A method involving the copolymerization of monomers containing pendant tetrahexylammonium groups can yield functionalized polymers that incorporate tetrahexylammonium chloride .

Tetrahexylammonium chloride finds applications across various fields:

- Phase-Transfer Catalysis: Enhances reaction rates in organic synthesis by facilitating the transfer of reactants between phases.

- Supramolecular Chemistry: Serves as a key component in creating supramolecular solvents that exhibit unique solvation capabilities .

- Polymer Chemistry: Used in synthesizing copolymers with specific functional properties .

Interaction studies involving tetrahexylammonium chloride focus on its ability to modify reaction environments and enhance solubility. For example, it has been shown to improve the kinetics of reactions by increasing the effective concentration of reactants in the desired phase. Additionally, studies have explored its interactions with various organic compounds and how these interactions can be optimized for specific chemical processes .

Tetrahexylammonium chloride shares similarities with other quaternary ammonium salts but possesses unique characteristics due to its larger hexyl groups. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Tetrabutylammonium Chloride | C16H36ClN | Smaller alkyl groups; commonly used as a phase-transfer catalyst. |

| Tetraethylammonium Chloride | C8H20ClN | Even smaller alkyl groups; less hydrophobic than tetrahexylammonium chloride. |

| Benzyltrimethylammonium Chloride | C10H12ClN | Contains aromatic group; used in similar catalytic applications but with different solubility characteristics. |

Uniqueness: Tetrahexylammonium chloride's larger hexyl groups provide enhanced hydrophobicity compared to its analogs, making it particularly effective for solubilizing nonpolar compounds in polar solvents and improving reaction efficiencies.

Tetrahexylammonium chloride belongs to the class of quaternary ammonium salts, characterized by its tetrahedral arrangement of four hexyl groups around a central nitrogen atom. The compound is formally designated as 1-Hexanaminium, N,N,N-trihexyl-, chloride (1:1) according to International Union of Pure and Applied Chemistry nomenclature standards. Alternative systematic names include tetrahexylazanium chloride and N,N,N-trihexyl-1-hexanaminium chloride, reflecting the structural organization of the molecule.

The Chemical Abstracts Service has assigned the unique identifier 5922-92-9 to this compound, while the European Community number 227-653-6 provides additional regulatory identification. The compound appears in various chemical databases under multiple synonymous designations, including tetra-n-hexylammonium chloride and tetrahexyl ammonium chloride, though these represent identical chemical entities with the same structural formula.

The structural representation demonstrates a quaternary ammonium cation paired with a chloride anion, where the nitrogen center maintains a permanent positive charge independent of solution pH conditions. This permanent charge distinguishes quaternary ammonium compounds from primary, secondary, or tertiary amines, which exhibit pH-dependent protonation states. The four hexyl substituents, each containing six carbon atoms in linear arrangement, provide the compound with substantial lipophilic character while maintaining ionic solubility properties.

Historical Development and Discovery

The development of tetrahexylammonium chloride emerged from broader research into quaternary ammonium compounds that began in the late 19th and early 20th centuries. Quaternary ammonium salts were first systematically studied through the Menshutkin reaction, named after Nikolai Menshutkin, which converts tertiary amines into quaternary ammonium salts by reaction with alkyl halides. This fundamental reaction provided the theoretical framework for synthesizing tetrahexylammonium chloride and related compounds.

The specific synthesis of tetrahexylammonium compounds developed as part of systematic investigations into the relationship between alkyl chain length and surface-active properties in quaternary ammonium systems. Researchers discovered that increasing the length of alkyl substituents from methyl through ethyl, propyl, butyl, and eventually to hexyl groups produced progressively enhanced phase transfer capabilities and altered solubility characteristics.

Industrial interest in tetrahexylammonium chloride intensified during the mid-20th century as organic synthesis methodologies required more efficient phase transfer catalysts for heterogeneous reaction systems. The compound gained particular prominence in research applications where traditional catalysts proved inadequate for facilitating reactions between aqueous and organic phases. Its synthesis became standardized through established quaternization procedures that could be adapted for commercial production scales.

The compound's registration in major chemical databases occurred as part of comprehensive cataloging efforts for quaternary ammonium compounds during the expansion of synthetic organic chemistry. The assignment of Chemical Abstracts Service number 5922-92-9 formalized its recognition as a distinct chemical entity, enabling systematic tracking of research publications and commercial applications.

Industrial Synthesis Pathways

Tetrahexylammonium chloride synthesis follows established quaternization principles wherein tertiary amines react with alkyl halides under controlled conditions. The most direct synthetic approach involves the reaction of trihexylamine with hexyl chloride, proceeding through nucleophilic substitution mechanisms characteristic of quaternary ammonium salt formation.

The industrial synthesis typically employs the following reaction pathway: trihexylamine serves as the nucleophilic tertiary amine precursor, which undergoes alkylation with hexyl chloride in the presence of suitable reaction conditions. This process follows second-order nucleophilic substitution kinetics, where the rate depends on both the concentration of the tertiary amine and the alkyl halide. The reaction proceeds through a single step mechanism, forming the quaternary ammonium chloride directly without intermediate isolation requirements.

| Synthesis Parameter | Optimal Range | Industrial Application |

|---|---|---|

| Temperature | 50-140°C | |

| Pressure | 12-65 bar | |

| Molar Ratio (amine:halide) | 1:1.3 to 1:2.9 | |

| Reaction Time | 2-24 hours | |

| Conversion Efficiency | 89-97% |

Alternative synthesis routes utilize different starting materials and reaction conditions to achieve comparable yields. Some industrial processes employ continuous reaction systems using tubular reactors, which provide enhanced heat transfer and reaction control compared to batch processes. These continuous systems operate at elevated pressures sufficient to maintain alkyl halide dissolution in the reaction mixture, typically ranging from 12 to 65 bar depending on temperature and composition.

The quaternization reaction exhibits exothermic characteristics, requiring careful temperature control to prevent decomposition or side product formation. Industrial implementations often incorporate solvent systems, though solvent-free processes have demonstrated superior environmental profiles and reduced separation requirements. The choice between solvent-based and solvent-free synthesis depends on specific product requirements, reaction scale, and downstream processing considerations.

Purification of the crude tetrahexylammonium chloride typically involves crystallization techniques that exploit the compound's solubility characteristics. The hygroscopic nature of the product necessitates controlled atmospheric conditions during isolation and storage to prevent moisture absorption. Industrial processes often incorporate vacuum drying steps to achieve the specified purity levels required for catalytic applications.

The development of continuous synthesis processes has significantly improved production efficiency compared to traditional batch methods. These advances enable reduced reaction times, improved energy efficiency, and enhanced product consistency while maintaining high conversion rates. Modern industrial synthesis of tetrahexylammonium chloride achieves conversions exceeding 95% under optimized conditions, with minimal byproduct formation.

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant